molecular formula C18H13N3O3S B381007 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 315682-50-9

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No. B381007
CAS RN: 315682-50-9
M. Wt: 351.4g/mol
InChI Key: AUQYJXZJEMZVCN-UHFFFAOYSA-N
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Description

“2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a compound that has been utilized in the synthesis of novel anti-proliferative heterocyclic compounds . It is synthesized using 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials .


Synthesis Analysis

The synthesis of this compound involves the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials . These materials are used to construct new heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety .


Molecular Structure Analysis

The 1,3-dioxoisoindolin-2-yl unit of the compound is planar . An intra-molecular C-H⋯O hydrogen bond leads to the formation of a planar R(5) ring motif .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel anti-proliferative heterocyclic compounds . The synthesized compounds were screened for their anti-proliferative activity against two human epithelial cell lines; breast (MCF-7) and liver (HepG2) as well as to normal fibroblasts (WI-38) .


Physical And Chemical Properties Analysis

The compound has a planar 1,3-dioxoisoindolin-2-yl unit . The unit is oriented at a dihedral angle of 79.14 (18)° to the carboxyl-ate group .

Scientific Research Applications

Biological and Chemical Research

Biological Effects of Related Compounds

Research on the biological effects of related compounds, such as acetamide and formamide derivatives, continues to be significant. These chemicals are of commercial importance, with recent studies expanding our knowledge of their biological consequences. The diverse biological responses among these chemicals reflect their varied material biology and usage. This ongoing research emphasizes the importance of understanding the specific biological interactions of novel compounds (Kennedy, 2001).

Pharmacological Potential of Benzothiazoles

Benzothiazoles, closely related to the chemical structure of interest, have been explored for their potential pharmacological applications. The synthesis and biological importance of various benzothiazole derivatives have been thoroughly reviewed, highlighting their significance in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, emphasizing the need for continued research into novel benzothiazole-based therapeutic agents (Rosales-Hernández et al., 2022).

Advanced Oxidation Processes for Environmental Detoxification

The degradation of pharmaceuticals and persistent organic pollutants through advanced oxidation processes (AOPs) is a critical area of research. Studies on compounds like acetaminophen and their by-products shed light on the potential environmental impact and treatment strategies for similar complex organic molecules. This research highlights the importance of developing effective degradation pathways for environmental detoxification (Qutob et al., 2022).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-19-14-7-6-11(8-15(14)25-10)20-16(22)9-21-17(23)12-4-2-3-5-13(12)18(21)24/h2-8H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQYJXZJEMZVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

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